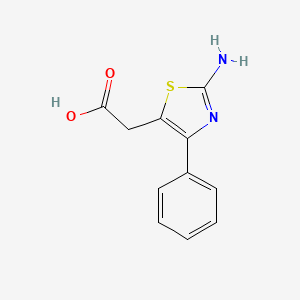

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

CAS No.: 49779-98-8

Cat. No.: VC2323602

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49779-98-8 |

|---|---|

| Molecular Formula | C11H10N2O2S |

| Molecular Weight | 234.28 g/mol |

| IUPAC Name | 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetic acid |

| Standard InChI | InChI=1S/C11H10N2O2S/c12-11-13-10(7-4-2-1-3-5-7)8(16-11)6-9(14)15/h1-5H,6H2,(H2,12,13)(H,14,15) |

| Standard InChI Key | DKCCMQRKDKYYCA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O |

Introduction

Chemical Identity and Basic Information

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid is an organic compound with the molecular formula C11H10N2O2S and a molecular weight of 234.28 g/mol . This compound is identified by the CAS registry number 49779-98-8 and has several synonyms in chemical databases . It features a thiazole ring with an amino group at position 2, a phenyl group at position 4, and an acetic acid moiety at position 5, creating a structure with potential for various chemical interactions.

The compound's structural complexity arises from the combination of heterocyclic, aromatic, and carboxylic functional groups, which collectively contribute to its chemical behavior and potential biological activities. The thiazole ring, being a five-membered heterocycle containing both sulfur and nitrogen atoms, serves as the central scaffold to which other functional groups are attached.

Structural Features and Composition

The molecular architecture of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid comprises several key structural elements that define its chemical identity and reactivity profile. The thiazole core represents a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with the nitrogen positioned at the 3-position and sulfur at the 1-position according to standard heterocyclic numbering conventions .

Several distinctive functional groups are attached to this core structure:

-

An amino group (-NH2) at position 2 of the thiazole ring, which contributes to hydrogen bonding capabilities

-

A phenyl group at position 4, providing aromatic character and potential for π-π interactions

-

An acetic acid moiety (-CH2COOH) at position 5, offering acidic properties and additional hydrogen bonding potential

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and chemical databases, reflecting different naming conventions and structural perspectives:

-

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid (primary name)

-

2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

-

(2-imino-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl)acetic acid

-

2-(2-amino-4-phenyl-thiazol-5-yl)acetic acid

Physical and Chemical Properties

The physical and chemical properties of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid significantly influence its behavior in biological systems and its potential applications in medicinal chemistry. These properties determine its solubility, bioavailability, and reactive potential in various biochemical environments.

Fundamental Properties

The compound exhibits specific physicochemical characteristics that are summarized in the following table:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 234.28 g/mol | |

| Molecular Formula | C11H10N2O2S | |

| XLogP3-AA | 1.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 234.04629874 Da |

The moderate XLogP3-AA value of 1.8 suggests a balance between hydrophilic and lipophilic properties, potentially advantageous for membrane permeability while maintaining some water solubility . The presence of both hydrogen bond donors (2) and acceptors (5) enhances the compound's ability to interact with biological targets through hydrogen bonding networks .

Structural Identifiers

For computational and database purposes, the compound is characterized by several standardized identifiers:

These identifiers provide unique ways to represent the compound's structure in chemical databases and computational chemistry applications, facilitating structure searches and comparative analyses with related compounds .

Synthesis and Characterization

The synthesis of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid typically involves multiple reaction steps, reflecting the complexity of constructing the thiazole ring system with specific substitution patterns.

Analytical Characterization

Characterization of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid and similar thiazole derivatives typically employs a battery of spectroscopic and analytical techniques to confirm structural identity and purity:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides detailed information about the hydrogen and carbon environments within the molecule.

-

Mass spectrometry confirms the molecular weight and fragmentation pattern, offering insights into structural features and potential impurities.

-

Infrared (IR) spectroscopy identifies functional groups, particularly useful for detecting the carboxylic acid, amino, and aromatic moieties.

-

Elemental analysis verifies the elemental composition (C, H, N, S, O) to confirm purity and molecular formula.

-

X-ray crystallography, when applicable, provides definitive three-dimensional structural information.

These analytical methods collectively establish the structural identity and purity of the synthesized compound, essential for subsequent biological evaluation and application development.

Future Research Directions

The exploration of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid presents several promising avenues for future research and development.

Structural Modifications and Optimization

Structure-activity relationship studies represent a priority research direction, focusing on systematic modifications to enhance biological activity and selectivity:

-

Phenyl ring modifications: Introduction of various substituents (halogens, alkyl, alkoxy groups) at different positions of the phenyl ring to explore effects on biological activity and physicochemical properties.

-

Thiazole ring modifications: Exploration of alternative heterocyclic systems or modifications to the thiazole core to enhance stability or activity.

-

Acetic acid moiety modifications: Conversion to esters, amides, or other carboxylic acid derivatives to improve pharmacokinetic properties or target specificity.

-

Amino group modifications: Investigation of substituted amino groups or alternative functional groups at position 2 of the thiazole ring.

Biological Evaluation

Comprehensive biological screening would be essential to fully characterize the activity profile of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid:

-

Antimicrobial screening against bacterial and fungal pathogens, including drug-resistant strains.

-

Anticancer activity evaluation across diverse cancer cell lines to identify potential selectivity.

-

Anti-inflammatory and immunomodulatory assays to assess effects on inflammatory pathways.

-

Enzyme inhibition studies to identify specific molecular targets.

-

In vivo studies in appropriate animal models to assess efficacy, toxicity, and pharmacokinetic properties for promising lead compounds.

Computational Studies

Computational approaches could provide valuable insights to guide experimental work:

-

Molecular docking studies to predict binding to potential biological targets.

-

Quantitative structure-activity relationship (QSAR) analyses to understand the relationship between structural features and biological activity.

-

Molecular dynamics simulations to investigate ligand-protein interactions and conformational behavior.

-

Pharmacophore modeling to identify essential structural features for biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume